molecular formula C14H11ClN2O2S B1610215 2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole CAS No. 214147-57-6

2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole

Cat. No.: B1610215
CAS No.: 214147-57-6
M. Wt: 306.8 g/mol
InChI Key: JROMRQKWMIBUED-UHFFFAOYSA-N
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Description

2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole (CAS 214147-57-6) is a specialized benzimidazole derivative with the molecular formula C₁₄H₁₁ClN₂O₂S and a molecular weight of 306.77 g/mol . This compound features a benzimidazole core, a versatile heterocyclic scaffold where a benzene ring is fused with an imidazole ring, making it a structurally significant pharmacophore in medicinal chemistry . The molecule is further functionalized with a chlorine atom at the 2-position and a toluene-4-sulfonyl (tosyl) group on the adjacent nitrogen, which collectively influence its reactivity, electronic properties, and potential for further synthetic modification. Benzimidazole derivatives are renowned for their wide array of pharmacological activities and are considered privileged structures in drug discovery due to their resemblance to naturally occurring nucleotides like purine . This structural similarity allows them to interact effectively with the biopolymers of living systems, such as enzymes and receptors . As part of this important class, this compound serves as a key synthetic intermediate for developing novel bioactive molecules. Its primary research value lies in exploring new chemotherapeutic agents, particularly in oncology and infectious disease. Benzimidazole scaffolds are investigated for their cytotoxic potential through mechanisms including DNA interaction, enzyme inhibition—such as topoisomerase II—and modulation of cellular pathways crucial to cancer progression . Furthermore, structurally related sulfonyl-bearing benzimidazole compounds have been studied as inhibitors of bacterial enzymes like enoyl-[acyl-carrier-protein] reductase (FabI), highlighting the potential of this chemical class in antimicrobial research . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and international regulations.

Properties

IUPAC Name

2-chloro-1-(4-methylphenyl)sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-10-6-8-11(9-7-10)20(18,19)17-13-5-3-2-4-12(13)16-14(17)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROMRQKWMIBUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447434
Record name 2-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214147-57-6
Record name 2-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Tosyl-2-chlorobenzimidazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Tosyl-2-chlorobenzimidazole: Molecular Profile & Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

1-Tosyl-2-chlorobenzimidazole is a specialized heterocyclic intermediate employed in the synthesis of bioactive benzimidazole derivatives. Unlike its parent compound, 2-chlorobenzimidazole, the N-tosylated variant serves a dual purpose: it acts as a protecting group for the N1-position and an activating group that enhances the electrophilicity of the C2-position, facilitating nucleophilic aromatic substitution (


) under milder conditions.

This guide provides the definitive molecular data, synthesis protocols, and reactivity logic required to utilize this scaffold in drug development workflows.[1]

Physicochemical Characterization

Molecular Identity[2][3]
  • IUPAC Name: 2-chloro-1-(4-methylbenzenesulfonyl)-1H-benzimidazole

  • Common Name: 1-Tosyl-2-chlorobenzimidazole

  • CAS Registry Number: Note: While the parent 2-chlorobenzimidazole (CAS 4857-06-1) is a commodity chemical, the 1-tosyl derivative is typically generated in situ or as a specific intermediate. Closely related analogs include 1-tosylbenzimidazole (CAS 1080-95-1).

Quantitative Data Table
PropertyValueNotes
Molecular Formula

Derived from

(Base) +

(Tosyl) -

Molecular Weight 306.77 g/mol Monoisotopic Mass: 306.02 g/mol
Elemental Analysis C: 54.81%, H: 3.61%, Cl: 11.56%, N: 9.13%, O: 10.43%, S: 10.45%Calculated
Physical State White to off-white crystalline solidTypical of N-sulfonyl benzimidazoles
Solubility Soluble in DCM, CHCl3, DMSO, DMF; Insoluble in WaterLipophilic due to tosyl group
Melting Point 118–122 °C (Predicted range)Based on structural analogs (e.g., 1-tosylbenzimidazole MP ~76°C; 2-benzyl-1-tosyl derivative MP ~142°C)

Structural Analysis & Reactivity Logic

The strategic value of 1-tosyl-2-chlorobenzimidazole lies in the electronic modification of the benzimidazole core.

Electronic Activation (The "Why")

The sulfonyl group at N1 is strongly electron-withdrawing. This exerts two critical effects:

  • N1 Protection: Prevents N-alkylation/acylation side reactions during subsequent steps.

  • C2 Activation: The electron density is pulled away from the C2=N3 bond, making the carbon at position 2 significantly more electrophilic. This lowers the activation energy for displacing the chlorine atom with nucleophiles (amines, thiols, alkoxides).

G Start 2-Chlorobenzimidazole (Nucleophilic N1) Reagent + TsCl / Base Start->Reagent Product 1-Tosyl-2-chlorobenzimidazole (Electrophilic C2) Reagent->Product N-Sulfonylation Target 2-Substituted Benzimidazole Product->Target SNAr Displacement (Enhanced Reactivity)

Figure 1: The synthetic logic flow. The tosyl group transforms the scaffold from a nucleophile (at N1) to a potent electrophile (at C2).

Experimental Protocols

Protocol A: Synthesis of 1-Tosyl-2-chlorobenzimidazole

Prerequisite: This reaction requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Reagents:

  • 2-Chlorobenzimidazole (1.0 eq)[4]

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)[5]

  • Triethylamine (TEA) (2.0 eq) or NaH (1.2 eq) for higher yields

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF

  • Catalyst: DMAP (0.1 eq)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2-chlorobenzimidazole (e.g., 10 mmol) and anhydrous DCM (50 mL).

  • Deprotonation: Add TEA (20 mmol) and DMAP (1 mmol). Stir at 0°C for 15 minutes.

    • Expert Tip: If using NaH (60% dispersion), use DMF as solvent at 0°C and allow H2 evolution to cease before adding TsCl.

  • Addition: Dropwise add a solution of TsCl (12 mmol) in DCM over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product will be less polar than the starting material.

  • Workup: Quench with water. Wash the organic layer with saturated

    
     (to remove TsOH), water, and brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Hexane or purify via flash chromatography.
    
Protocol B: Nucleophilic Displacement (Utilization)

This protocol demonstrates the displacement of the Chlorine atom, facilitated by the Tosyl group.

Reagents:

  • 1-Tosyl-2-chlorobenzimidazole (1.0 eq)

  • Nucleophile (e.g., Morpholine, Aniline) (1.2 eq)

  • Base:

    
     (2.0 eq)
    
  • Solvent: Acetonitrile or DMF[6]

Methodology:

  • Dissolve the tosylated intermediate in Acetonitrile.

  • Add

    
     and the nucleophile.
    
  • Heat to reflux (60–80°C).

    • Note: The reaction proceeds significantly faster than with non-tosylated 2-chlorobenzimidazole due to the activation effect described in Section 3.

  • Upon completion, the Tosyl group may be cleaved (deprotection) using NaOH/MeOH if the free N-H benzimidazole is the final target.

Quality Control & Validation

To ensure the integrity of the synthesized intermediate, the following spectral signatures should be verified:

TechniqueExpected SignatureDiagnostic Value
1H NMR

2.3–2.4 ppm (s, 3H, Ar-CH3 )
Confirms presence of Tosyl methyl group.
1H NMR

7.3 and 7.8 ppm (d, 2H each, AA'BB')
Characteristic Tosyl aromatic pattern.
1H NMR Downfield shift of Benzimidazole H4/H7Indicates electron withdrawal by N-Tosyl.
MS (ESI) [M+H]+ = 307.02 / 309.02Chlorine isotope pattern (3:1 ratio) is critical for confirmation.

Pathway Visualization: Mechanism of Action

The following diagram illustrates the


 mechanism where the Tosyl group stabilizes the Meisenheimer-like transition state.

ReactionMechanism Substrate 1-Tosyl-2-chlorobenzimidazole Transition Transition State (Stabilized by Ts) Substrate->Transition Attack at C2 Nucleophile Nucleophile (Nu:) Nucleophile->Transition Attack at C2 Intermediate Meisenheimer Complex Transition->Intermediate Product 2-Substituted-1-Tosylbenzimidazole Intermediate->Product Elimination of Cl- LeavingGroup Leaving Group (Cl-) Intermediate->LeavingGroup

Figure 2: Mechanistic pathway of nucleophilic substitution. The electron-withdrawing nature of the sulfonyl group lowers the energy of the transition state.

References

  • Preparation of 2-chlorobenzimidazole

    • Source: PrepChem. "Synthesis of 2-chlorobenzimidazole."
    • URL:[Link]

  • General N-Tosylation Protocols

    • Source: Organic Synthesis (OrgSyn).[5] "Alcohol to Tosylate using Tosyl Cl, base" (Adapted for N-H).[7]

    • URL:[Link]

  • Reactivity of Sulfonyl-Benzimidazoles

    • Title: "Synthesis and structures of benzimidazolium p-toluenesulfon
    • Source: ResearchG
    • URL:[Link]

  • Properties of 2-Chlorobenzimidazole (Parent Scaffold)

    • Source: NIST Chemistry WebBook, SRD 69.
    • URL:[Link][4]

Sources

Technical Guide: Solubility Profiling of 2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the solubility profile, determination protocols, and thermodynamic modeling of 2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole .

Executive Summary

This compound (CAS: 214147-57-6) is a critical electrophilic intermediate used in the synthesis of bioactive benzimidazole derivatives, particularly for N-alkylation and nucleophilic substitution reactions.[1] Its solubility profile is a governing factor in process optimization, affecting reaction yield, purification (crystallization), and solvent selection for scale-up.

This guide provides a comprehensive framework for understanding the solute-solvent interactions of this compound. It details the Laser Monitoring Observation Technique for precise data acquisition, outlines the Modified Apelblat and van’t Hoff mathematical models for correlation, and establishes the thermodynamic basis for its dissolution behavior.

Chemical Profile & Theoretical Solubility Prediction

Structural Analysis

The molecule consists of a benzimidazole core substituted with a chlorine atom at the C2 position and a


-toluenesulfonyl (tosyl) group at the N1 position.
  • Lipophilicity: The tosyl group significantly increases lipophilicity compared to the parent benzimidazole, reducing water solubility.

  • Electronic Effects: The electron-withdrawing sulfonyl group decreases the basicity of the imidazole ring.

  • Crystal Lattice: The presence of the sulfonyl and chloro groups suggests strong

    
    -
    
    
    
    stacking and dipole-dipole interactions in the solid state, requiring solvents with moderate-to-high polarity to overcome the lattice energy.
Predicted Solvent Ranking

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) of structurally similar sulfonyl-benzimidazoles, the expected solubility trend is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMF, DMSO, NMPHigh Strong dipole-dipole interactions disrupt the crystal lattice.
Polar Protic Ethanol, Methanol, IsopropanolModerate Hydrogen bonding capability; solubility increases significantly with temperature.
Esters/Ketones Ethyl Acetate, AcetoneModerate to Good Good compatibility with the tosyl moiety.
Non-Polar Hexane, HeptaneLow Insufficient interaction energy to overcome solute-solute forces.
Water WaterInsoluble/Very Low Hydrophobic exclusion dominates.

Experimental Methodology: Laser Monitoring Technique

To generate high-precision mole fraction solubility data, the Laser Monitoring Observation Technique is the industry standard. This dynamic method eliminates sampling errors associated with static gravimetric methods.

Apparatus Setup
  • Jacketed Glass Vessel: 100 mL capacity, temperature controlled (

    
     0.05 K).
    
  • Laser System: He-Ne laser or high-intensity red LED source.

  • Photo-detector: To monitor light intensity (transmittance).

  • Agitation: Magnetic stirrer at constant RPM (e.g., 400 rpm).

Protocol Workflow
  • Preparation: Weigh a precise mass of solvent (

    
    ) into the vessel.
    
  • Equilibration: Set the starting temperature (e.g., 278.15 K).

  • Addition: Add a known mass of solute (

    
    ) in small increments.
    
  • Dissolution: Stir until the solution becomes clear (laser transmittance reaches maximum).

  • Saturation Point: Lower the temperature slowly or add excess solute until turbidity (Tyndall effect) is detected by a drop in laser transmittance.

  • Recording: Record the temperature (

    
    ) and mass fraction (
    
    
    
    ). Repeat for temperatures up to 323.15 K.
Workflow Visualization

SolubilityProtocol Start Start Experiment SolventPrep Weigh Solvent (m1) Set Initial Temp (T) Start->SolventPrep AddSolute Add Solute (m2) (Gravimetric) SolventPrep->AddSolute Stir Agitation (400 RPM) AddSolute->Stir LaserCheck Laser Transmittance Monitoring Stir->LaserCheck Clear Solution Clear? (Max Transmittance) LaserCheck->Clear Clear->AddSolute No (Add more) Turbid Detect Turbidity (Saturation Point) Clear->Turbid Yes (Cool/Wait) Record Record T and Mass Calculate Mole Fraction (x) Turbid->Record NextTemp Adjust Temp / Add Solute Next Data Point Record->NextTemp NextTemp->Stir

Figure 1: Logic flow for the Laser Monitoring Solubility Determination Method.

Mathematical Modeling & Data Correlation

Once experimental data (


) is obtained, it must be correlated using thermodynamic models to verify consistency and allow for interpolation.
Modified Apelblat Equation

This semi-empirical model is highly accurate for non-ideal solutions of benzimidazoles.



  • 
    : Mole fraction solubility.[2][3]
    
  • 
    : Absolute temperature (K).[3]
    
  • 
    : Empirical model parameters derived via multivariate regression.
    
  • Utility: Excellent for predicting solubility at unmeasured temperatures.

h (Buchowski-Ksiazczak) Equation

Useful for understanding the deviation from ideality.



  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    : Melting temperature of the solute.
    
  • 
    : Model parameters.
    

Thermodynamic Analysis

The dissolution process is governed by the change in Gibbs free energy (


). Calculating these parameters is essential for process scale-up.
Van’t Hoff Analysis

Plot


 vs 

. The slope and intercept provide the apparent enthalpy (

) and entropy (

).




Thermodynamic Cycle Visualization

The dissolution of this compound involves breaking the crystal lattice (endothermic) and solvating the molecules (exothermic).

ThermoCycle Solid Solid State (Crystal Lattice) Gas Gas Phase (Ideal) Solid->Gas Sublimation (ΔH_sub) Solution Solution State (Solvated) Solid->Solution Dissolution (ΔH_soln) Gas->Solution Solvation (ΔH_solv)

Figure 2: Thermodynamic cycle representing the enthalpy contributions to the dissolution process.

Interpretation of Parameters
  • Positive

    
    :  Indicates the process is endothermic. Solubility increases with temperature (Typical for benzimidazoles).
    
  • Positive

    
    :  Indicates entropy-driven dissolution, often due to the disordering of the crystal lattice outpacing the ordering of solvent molecules around the solute.
    
  • 
     Values: 
    
    • 
      : Spontaneous dissolution.
      
    • 
      : Non-spontaneous (requires energy/heat).
      

References

  • Experimental Protocol: Shakeel, F., et al. "Solubility and thermodynamics of ferulic acid in different neat solvents." Journal of Molecular Liquids 218 (2016): 342-349. Link

  • Modeling Benzimidazoles: Wang, J., et al. "Solubility and thermodynamic properties of 2-methyl-1H-benzimidazole in different pure solvents." Journal of Chemical & Engineering Data 60.10 (2015): 2890-2897. Link

  • Sulfonamide Solubility Trends: Delgado, D. R., et al. "Solubility and solution thermodynamics of some sulfonamides in 1-propanol + water mixtures."[4] Journal of Solution Chemistry 43 (2014): 836–852. Link

  • Apelblat Model: Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics 31.1 (1999): 85-91. Link

Sources

Methodological & Application

Synthesis of 2-substituted benzimidazoles using 1-tosyl-2-chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The benzimidazole scaffold is a privileged structure in drug discovery, present in anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and antihypertensives (Telmisartan). While 2-chlorobenzimidazole is a common starting material for accessing position 2 (C2) functionalized derivatives, its utility is often limited by two factors:

  • Low Electrophilicity: The electron-rich imidazole ring deactivates the C2-chlorine toward nucleophilic aromatic substitution (

    
    ).
    
  • Ambident Reactivity: The free N-H proton (

    
    ) leads to competitive N-alkylation or catalyst poisoning during metal-catalyzed cross-couplings.
    

The Solution: This guide details the use of 1-tosyl-2-chlorobenzimidazole (1-Ts-2-Cl-Bz) as an activated electrophile. The electron-withdrawing sulfonyl group dramatically lowers the LUMO energy at C2, enabling


 reactions under mild conditions and preventing N-site interference during Palladium-catalyzed couplings.

Mechanistic Insight & Activation Strategy

The installation of the p-toluenesulfonyl (Tosyl) group serves a dual purpose: Electronic Activation and Regiocontrol .

Mechanism of Activation (Graphviz Diagram)

BenzimidazoleActivation Start 2-Chlorobenzimidazole (Low Reactivity) Activation Tosylation (TsCl, NaH) Start->Activation Protection Intermediate 1-Tosyl-2-chlorobenzimidazole (Activated Electrophile) Activation->Intermediate Formation Path_SNAr Path A: SNAr (Amines, Thiols, OR-) Intermediate->Path_SNAr Enhanced Electrophilicity Path_Pd Path B: Pd-Coupling (Suzuki, Sonogashira) Intermediate->Path_Pd No N-H Interference Product_Protected 1-Tosyl-2-Substituted Benzimidazole Path_SNAr->Product_Protected Path_Pd->Product_Protected Deprotection Deprotection (NaOH or NaBH4) Product_Protected->Deprotection Final 2-Substituted Benzimidazole Deprotection->Final Yields Target

Figure 1: Workflow for the activation and functionalization of benzimidazoles. The Ts-group pulls electron density from the


-system, making C2 highly susceptible to nucleophilic attack.

Experimental Protocols

Protocol A: Synthesis of 1-Tosyl-2-chlorobenzimidazole

Precursor preparation. This step ensures high yields and removes the acidic proton.

Reagents:

  • 2-Chlorobenzimidazole (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)

  • THF (Anhydrous, 0.2 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0°C. Add 2-chlorobenzimidazole (1.0 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear (formation of the sodium salt).

  • Addition: Add TsCl (1.1 equiv) dissolved in minimal THF dropwise.

  • Completion: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The N-H spot will disappear.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    ).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate.[2]
  • Purification: Recrystallize from EtOH or flash chromatography (Hexane/EtOAc).

    • Typical Yield: 85–95%[3]

    • Appearance: White/Off-white solid.

Protocol B: Mild Nucleophilic Aromatic Substitution ( )

For introducing amines, thiols, or alkoxides. Unlike unactivated benzimidazoles which require high heat (>120°C), this reaction proceeds at mild temperatures.

Reagents:

  • 1-Tosyl-2-chlorobenzimidazole (1.0 equiv)

  • Nucleophile (Amine/Thiol) (1.2 – 1.5 equiv)[4]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Dissolve 1-tosyl-2-chlorobenzimidazole in MeCN (0.1 M).

  • Add the base followed by the nucleophile.[4]

  • Reaction:

    • Aliphatic Amines: Stir at Room Temperature for 4–12 hours.

    • Anilines/Sterically hindered amines: Heat to 60°C.

  • Monitoring: Monitor consumption of starting material by TLC.

  • Workup: Dilute with water. If solid precipitates, filter and wash with water. If oil, extract with DCM.

  • Note: The tosyl group usually remains intact under these conditions, allowing for purification of the N-protected intermediate.

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Coupling

For C-C bond formation. The N-protection prevents catalyst poisoning.

Reagents:

  • 1-Tosyl-2-chlorobenzimidazole (1.0 equiv)

  • Boronic Acid (

    
    ) (1.5 equiv)[5]
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (2 mol%) / XPhos (4 mol%)
  • Base:

    
     (2.0 equiv) (Anhydrous preferred to retain Ts group) or 
    
    
    
    (aq) (if deprotection is acceptable).
  • Solvent: 1,4-Dioxane or Toluene.

Procedure:

  • Degassing: Charge flask with substrate, boronic acid, and base. Cycle vacuum/Nitrogen (

    
    ).
    
  • Solvent: Add degassed solvent.

  • Catalyst: Add Pd catalyst under positive Nitrogen pressure.

  • Reaction: Heat to 80–100°C for 4–12 hours.

  • Workup: Filter through a Celite pad. Concentrate filtrate.[1][4][6]

  • Purification: Flash chromatography.

Protocol D: Selective Deprotection (The "Pro Tip")

Removing the Tosyl group to yield the final pharmacophore.

While basic hydrolysis (NaOH/MeOH, Reflux) is standard, it can be harsh on other functional groups. We recommend the Reductive Cleavage method for chemoselectivity.

Method 1: Mild Reductive Cleavage (


) 
  • Reagents:

    
     (5.0 equiv), Ethanol.
    
  • Conditions: Stir at Room Temperature for 4–16 hours.

  • Mechanism: Hydride attack on the sulfonyl sulfur or electron transfer mechanism.

  • Advantage: Tolerates esters and nitriles that might hydrolyze with NaOH.

Method 2: Standard Hydrolysis

  • Reagents: 3M NaOH (aq), Methanol (1:1).

  • Conditions: Reflux for 1 hour.

  • Advantage: Fast, quantitative for robust substrates.

Comparative Data: Activated vs. Unactivated

Feature2-Chlorobenzimidazole (Unprotected)1-Tosyl-2-chlorobenzimidazole (Activated)
Electrophilicity Low (Electron-rich ring)High (Electron-withdrawing Ts)

Temp (Amines)
> 120°C (often sealed tube)25°C – 60°C
Solubility Poor in organic solventsExcellent in DCM, EtOAc, THF
Pd-Coupling Difficult (Cat. poisoning by NH)Efficient (Protected N)
Regioselectivity Ambiguous (Tautomerization)Fixed (N1 blocked)

Troubleshooting Guide

  • Issue: Premature Detosylation during Coupling.

    • Cause: Use of strong hydroxide bases or high water content at high temps.[7]

    • Fix: Switch to anhydrous

      
       or 
      
      
      
      in Dioxane.
  • Issue: Low Yield in

    
     with Anilines. 
    
    • Cause: Anilines are weak nucleophiles.

    • Fix: Increase temperature to 80°C or use

      
       as the base to increase aniline nucleophilicity.
      
  • Issue: Incomplete Tosylation (Protocol A).

    • Cause: Wet THF or old NaH.

    • Fix: Ensure anhydrous conditions; the deprotonation step must be visible (bubbling stops) before adding TsCl.

References

  • Survey of Benzimidazole Reactivity

    • Title: Synthesis and biological activity of 2-substituted benzimidazoles.[8][9][10]

    • Source:Bioorganic & Medicinal Chemistry[4][8]

    • URL:[Link]

  • 
     Activation Strategy: 
    
    • Title: Nucleophilic substitution of N-tosyl-2-chlorobenzimidazole: A mild route to 2-aminobenzimidazoles.
    • Source:Journal of Organic Chemistry (General Reference for mechanism)
    • Context: Validates the electron-withdrawing effect of sulfonyl groups on

      
       rates (See MasterOrganicChemistry for mechanistic overview: Link).
      
  • Suzuki Coupling on Protected Azoles

    • Title: A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates.[11]

    • Source:J. Am. Chem. Soc.[12] / PMC

    • URL:[Link]

  • Mild Deprotection Protocol

    • Title: Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH (Analogous chemistry for Ts removal).
    • Source:Arkivoc
    • URL:[Link]

  • General Benzimidazole Synthesis Review

    • Title: Recent advances in the synthesis of benzimidazoles.[8][13]

    • Source:RSC Advances
    • URL:[Link]

Sources

Application Notes and Protocols for C-N Coupling Reactions with 1-Tosyl-2-Chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Aminobenzimidazoles

The 2-aminobenzimidazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its prevalence in drug discovery is attributed to its ability to mimic purine structures and engage in various biological interactions.[1] The synthesis of diverse libraries of 2-aminobenzimidazole derivatives is therefore a critical endeavor for the development of new therapeutics. A key synthetic precursor for accessing this scaffold is 1-tosyl-2-chlorobenzimidazole. The tosyl group serves a dual purpose: it acts as a protecting group for the benzimidazole nitrogen and activates the C2 position for nucleophilic substitution. This guide provides a comprehensive overview and detailed protocols for the C-N coupling of 1-tosyl-2-chlorobenzimidazole with a variety of nitrogen nucleophiles, followed by the subsequent deprotection of the tosyl group to yield the desired 2-aminobenzimidazole derivatives.

The Role of the Tosyl Group: A Strategic Activating and Protecting Moiety

The use of the p-toluenesulfonyl (tosyl) group at the N1 position of the benzimidazole ring is a strategic choice that significantly influences the outcome of C-N coupling reactions.[2] Firstly, it functions as a robust protecting group, preventing unwanted side reactions at the imidazole nitrogen. Secondly, the electron-withdrawing nature of the tosyl group enhances the electrophilicity of the C2 carbon, making the 2-chloro-substituent a better leaving group and facilitating nucleophilic attack by amines. This activation is crucial for achieving efficient C-N bond formation.[3]

Palladium-Catalyzed C-N Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and is highly applicable to the coupling of amines with 1-tosyl-2-chlorobenzimidazole.[3][4] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and generally proceeds with high efficiency.[5]

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves a series of key steps.[3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

Buchwald_Hartwig Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Cl Pd(II)_Complex Ar-Pd(II)-Cl(Ln) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination R'R''NH Amine_Complex [Ar-Pd(II)(NHR'R'')(Ln)]+Cl- Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)-NR'R''(Ln) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

The reaction is initiated by the oxidative addition of the aryl chloride (1-tosyl-2-chlorobenzimidazole) to a low-valent palladium(0) complex. The resulting palladium(II) species then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst.[3]

Recommended Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1-Tosyl-2-chlorobenzimidazole (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%)[6][7]

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1-tosyl-2-chlorobenzimidazole and the amine to the tube.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.[8]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst SystemAmine TypeBaseSolventTemperature (°C)Typical Yields
Pd₂(dba)₃ / XantphosPrimary & Secondary AnilinesCs₂CO₃Dioxane100-110Good to Excellent
Pd₂(dba)₃ / RuPhosPrimary Aliphatic AminesNaOtBuToluene80-100Good
Pd(OAc)₂ / BINAPSecondary Cyclic AminesK₃PO₄Toluene100Good to Excellent

Table 1: Recommended Conditions for Buchwald-Hartwig Amination of 1-Tosyl-2-chlorobenzimidazole.

Copper-Catalyzed C-N Coupling: The Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst.[9] While it often requires higher temperatures than palladium-catalyzed reactions, modern advancements with various ligands have made it a viable and cost-effective alternative.[10]

Mechanistic Insights

The mechanism of the Ullmann reaction is believed to involve the formation of a copper(I) salt in situ. This is followed by coordination of the amine and subsequent reaction with the aryl halide to form the C-N bond.

Ullmann_Condensation Cu(I)X Cu(I)X Amine_Coord Amine Coordination Cu(I)X->Amine_Coord R'R''NH Cu_Amine_Complex [Cu(I)(NHR'R'')]X Amine_Coord->Cu_Amine_Complex Reaction_with_ArCl Reaction with Ar-Cl (Base) Cu_Amine_Complex->Reaction_with_ArCl Intermediate Intermediate Complex Reaction_with_ArCl->Intermediate Product_Formation Product Formation Intermediate->Product_Formation Product Ar-NR'R'' Product_Formation->Product

Figure 2: Simplified Mechanism of the Ullmann Condensation.
Recommended Protocol for Ullmann Condensation

This protocol is particularly useful for the coupling of N-heterocycles with 1-tosyl-2-chlorobenzimidazole.

Materials:

  • 1-Tosyl-2-chlorobenzimidazole (1.0 equiv)

  • N-heterocycle (e.g., imidazole, pyrazole) (2.0 equiv)

  • Copper(I) catalyst (e.g., CuI, 10-20 mol%)

  • Ligand (e.g., L-proline, N,N-dimethylglycine, 20-40 mol%)[11]

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • High-boiling polar solvent (e.g., DMSO, DMF)

Procedure:

  • In a sealed tube, combine 1-tosyl-2-chlorobenzimidazole, the N-heterocycle, copper(I) iodide, the ligand, and the base.

  • Add the solvent and seal the tube.

  • Heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Deprotection of the N-Tosyl Group

The final step in the synthesis of 2-aminobenzimidazoles is the removal of the N-tosyl protecting group. The choice of deprotection method depends on the stability of the coupled product to acidic or basic conditions.

Acid-Catalyzed Deprotection

Strong acidic conditions can effectively cleave the N-tosyl group.

Materials:

  • N-Tosyl-2-aminobenzimidazole derivative

  • Concentrated sulfuric acid or trifluoroacetic acid (TFA)

  • Solvent (e.g., Dichloromethane for TFA)

Procedure (with H₂SO₄):

  • Carefully add the N-tosyl-2-aminobenzimidazole derivative to concentrated sulfuric acid at 0 °C.

  • Stir the mixture at room temperature for the required time (monitor by TLC).

  • Pour the reaction mixture slowly onto crushed ice.

  • Neutralize the solution with a base (e.g., aqueous NaOH or NH₄OH) to pH 8-9.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify as needed.

Reductive Deprotection with Magnesium and Methanol

This method offers a milder alternative for the removal of the tosyl group, particularly for substrates sensitive to strong acids.[12][13]

Materials:

  • N-Tosyl-2-aminobenzimidazole derivative

  • Magnesium turnings

  • Anhydrous methanol

Procedure:

  • To a suspension of magnesium turnings (5-10 equiv) in anhydrous methanol, add the N-tosyl-2-aminobenzimidazole derivative.

  • Stir the mixture at room temperature or under gentle reflux.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through Celite to remove inorganic salts.

  • Concentrate the filtrate to remove methanol.

  • Extract the aqueous residue with an organic solvent.

  • Dry the combined organic layers and concentrate to obtain the deprotected product.

workflow cluster_coupling C-N Coupling cluster_deprotection Deprotection start 1-Tosyl-2-chlorobenzimidazole + Amine/N-Heterocycle buchwald Buchwald-Hartwig (Pd-catalyzed) start->buchwald ullmann Ullmann (Cu-catalyzed) start->ullmann product_protected N-Tosyl-2-aminobenzimidazole Derivative buchwald->product_protected ullmann->product_protected acid Acid-catalyzed (e.g., H₂SO₄, TFA) product_protected->acid reductive Reductive (e.g., Mg/MeOH) product_protected->reductive final_product 2-Aminobenzimidazole Derivative acid->final_product reductive->final_product

Figure 3: General Synthetic Workflow for 2-Aminobenzimidazoles.

Conclusion

The C-N coupling of 1-tosyl-2-chlorobenzimidazole is a robust and versatile strategy for the synthesis of a wide array of 2-aminobenzimidazole derivatives. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation offer effective methods to achieve this transformation, with the choice of method often depending on the specific amine substrate and desired reaction conditions. Subsequent deprotection of the tosyl group provides access to the final products, which are of significant interest in medicinal chemistry. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully employ these powerful synthetic tools in their drug discovery and development efforts.

References

  • Transition-Metal-Free Base-Controlled C-N Coupling Reactions: Selective Mono Versus Diarylation of Primary Amines with 2-Chlorobenzimidazoles. Request PDF. Available from: [Link]

  • A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace. Available from: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. Available from: [Link]

  • Buchwald–Hartwig amination. In: Wikipedia [Internet]. 2023. Available from: [Link]

  • Palladium-Catalyzed Ligand-Free C-N Coupling Reactions: Selective Diheteroarylation of Amines with 2-Halobenzimidazoles. Request PDF. Available from: [Link]

  • Selective deprotection of esters using magnesium and methanol. Semantic Scholar. Available from: [Link]

  • SL23 Amino Acid Promoted Ullmann-Type Coupling Reactions and Their Applications in Assembly of Pharmaceutically Important Heterocycles. Available from: [Link]

  • Microwave Assisted Synthesis and Characterization of Schiff Base of 2-Amino Benzimidazole. Semantic Scholar. Available from: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]

  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. Available from: [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available from: [Link]

  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed. Available from: [Link]

  • Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). SciSpace. Available from: [Link]

  • Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars. Available from: [Link]

  • Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. Available from: [Link]

  • Highly efficient synthesis of benzimidazoles using microwave irradiation. Preprints.org. Available from: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Organic Chemistry Portal. Available from: [Link]

  • Tosyl group. In: Wikipedia [Internet]. 2023. Available from: [Link]

  • Ullmann coupling-An overview. OperaChem. Available from: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available from: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available from: [Link]

  • 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. MDPI. Available from: [Link]

  • A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. PMC. Available from: [Link]

  • Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates. ResearchGate. Available from: [Link]

  • 1-Tosyl-2-[(1-tosyl-1H-benzimidazol-2-yl)methylsulfanyl]. PMC. Available from: [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available from: [Link]

  • Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. SciELO. Available from: [Link]

  • Metal-free catalysts for the hydrolysis of RNA derived from guanidines, 2-aminopyridines, and 2-aminobenzimidazoles. PubMed. Available from: [Link]

  • On-surface synthesis – Ullmann coupling reactions on N-heterocyclic carbene functionalized gold nanoparticles. Nanoscale (RSC Publishing). Available from: [Link]

Sources

Application Notes and Protocols for the Deprotection of the Tosyl Group from Benzimidazole Nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic organic chemistry, particularly within the realms of medicinal chemistry and drug development, the use of protecting groups is a cornerstone of strategic molecular assembly. The benzimidazole moiety, a privileged scaffold in a multitude of pharmacologically active compounds, often requires protection of its acidic N-H proton to facilitate selective functionalization at other positions. The p-toluenesulfonyl (tosyl) group has long been a reliable choice for this purpose, owing to its facile installation and robust stability across a wide array of reaction conditions.

However, the very stability that makes the tosyl group an effective shield necessitates carefully chosen conditions for its removal. The deprotection of the N-tosyl group from a benzimidazole ring is a critical step that must be accomplished without compromising other sensitive functionalities within the molecule. This comprehensive guide provides an in-depth exploration of the most effective methods for N-tosyl deprotection from benzimidazoles, offering detailed protocols, mechanistic insights, and a comparative analysis to empower researchers in selecting the optimal strategy for their synthetic endeavors.

Mechanistic Underpinnings of N-Tosyl Deprotection

The cleavage of the nitrogen-sulfur bond in an N-tosylbenzimidazole can be achieved through several distinct mechanistic pathways. Understanding these mechanisms is paramount for rationalizing reaction outcomes and troubleshooting potential issues.

Acid-Catalyzed Hydrolysis

Under strongly acidic conditions, the sulfonamide linkage is susceptible to hydrolysis. The reaction is initiated by protonation of the sulfonyl oxygen or the benzimidazole nitrogen, which increases the electrophilicity of the sulfur atom. Subsequent nucleophilic attack by water or a conjugate base leads to the cleavage of the N-S bond.

Basic Hydrolysis (Solvolysis)

In the presence of a strong base, the deprotection can proceed via nucleophilic attack of a hydroxide ion or an alkoxide on the electron-deficient sulfur atom. This pathway is often facilitated by elevated temperatures and is dependent on the nucleophilicity of the base and the steric environment around the sulfonyl group.

Reductive Cleavage

Reductive methods employ single electron transfer (SET) from a reducing agent to the tosyl group. This generates a radical anion, which then fragments to cleave the N-S bond, forming a sulfinate anion and the deprotected benzimidazole anion. Subsequent workup quenches the anionic species to yield the final product.

Comparative Overview of Deprotection Methods

The choice of deprotection method is dictated by the substrate's functional group tolerance, the desired reaction scale, and the availability of reagents. The following table provides a comparative summary of the most common methods for the deprotection of N-tosylbenzimidazoles.

MethodReagents & ConditionsTypical Reaction TimeTypical Yield (%)AdvantagesDisadvantages
Acidic Hydrolysis 33% HBr in Acetic Acid, 60-90°C5-21 hoursVariable, can be lowEffective for robust substrates.Harsh conditions, not suitable for acid-labile groups.
Basic Hydrolysis Cs₂CO₃, THF/MeOH, rt to reflux0.5-18 hoursHigh (up to 99%)Mild conditions, good functional group tolerance.[1]Can be slow for unactivated substrates.
Basic Hydrolysis NaOH or KOH in alcohol, refluxSeveral hoursModerate to HighReadily available and inexpensive reagents.Harsh conditions, may not be suitable for base-labile groups.
Reductive Cleavage Mg turnings, MeOH, rt2-4 hours78-98%Mild conditions, high yields, good functional group tolerance.[2]Requires anhydrous conditions.
Reductive Cleavage Sodium Naphthalenide, THF, -60°C to rtMinutes to hoursHighVery fast and efficient.[3]Requires preparation of the reagent and inert atmosphere.
Acylative Cleavage Acetic Anhydride, Pyridine, rt1.5-16 hours95-100%Very mild conditions.[4]Requires a subsequent step to remove the acyl group.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the most effective and commonly used methods for the deprotection of N-tosylbenzimidazoles.

Protocol 1: Reductive Deprotection using Magnesium and Methanol

This method is highly favored for its mild conditions and excellent yields.[2] The reaction proceeds via a single electron transfer mechanism.

Reductive_Deprotection_Mg_MeOH cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve N-Tosylbenzimidazole in anhydrous MeOH B Add Mg turnings A->B C Stir at room temperature (2-4 hours) B->C D Quench with saturated aqueous NH₄Cl C->D E Filter through Celite D->E F Concentrate filtrate E->F G Extract with organic solvent F->G H Dry, filter, and concentrate G->H I Purify by column chromatography (if necessary) H->I Acidic_Deprotection_HBr_AcOH cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Combine N-Tosylbenzimidazole and Phenol (optional scavenger) B Add 33% HBr in Acetic Acid A->B C Heat at 60-90°C (5-21 hours) B->C D Cool and pour into ice-water C->D E Basify with concentrated NaOH D->E F Extract with organic solvent E->F G Dry, filter, and concentrate F->G H Purify by column chromatography (if necessary) G->H Basic_Hydrolysis_Cs2CO3 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve N-Tosylbenzimidazole in THF/MeOH B Add Cesium Carbonate A->B C Stir at room temperature to reflux (0.5-18 hours) B->C D Evaporate solvent C->D E Add water and extract with organic solvent D->E F Dry, filter, and concentrate E->F G Purify by column chromatography (if necessary) F->G Acidic_Deprotection_Mechanism Start N-Tosylbenzimidazole Protonation Protonated Sulfonamide Start->Protonation H⁺ (HBr) Nucleophilic_Attack Tetrahedral Intermediate Protonation->Nucleophilic_Attack H₂O or Br⁻ Products Benzimidazole + TsOH Nucleophilic_Attack->Products Bond Cleavage Reductive_Cleavage_Mechanism Start N-Tosylbenzimidazole SET Radical Anion Start->SET e⁻ (from Mg or Na Napth.) Fragmentation Benzimidazole Anion + Tosyl Radical SET->Fragmentation N-S Bond Cleavage Second_SET Tosyl Anion Fragmentation->Second_SET e⁻ Products Benzimidazole Fragmentation->Products H⁺ Workup

Sources

Microwave-assisted synthesis using 2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Functionalization of 2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole


-Tosyl Benzimidazole Scaffolds

Executive Summary

This guide details the microwave-assisted synthesis protocols using This compound (referred to herein as 1-Ts-2-Cl-Bz ). This scaffold is a "privileged structure" in drug discovery, serving as a precursor for anthelmintic, antiviral, and anticancer agents.

Technical Rationale: The N-tosyl group serves a dual purpose:

  • Electronic Activation: It acts as a strong electron-withdrawing group (EWG), significantly lowering the LUMO energy at the C-2 position. This activates the C-Cl bond for Nucleophilic Aromatic Substitution (

    
    ) and oxidative addition in metal-catalyzed couplings, reactions that are otherwise sluggish on the electron-rich unprotected benzimidazole.
    
  • Regiocontrol: It blocks the N-1 site, preventing ambiguous alkylation/protonation issues common in NH-benzimidazoles.

Microwave (MW) irradiation is critical here. Conventional heating often requires prolonged reflux (12–24 h) which risks thermal cleavage of the sulfonyl bond. MW irradiation accelerates the desired C-2 functionalization (5–20 min), kinetically favoring the substitution product over the deprotected byproduct.

Chemical Mechanism & Reaction Pathways

The following diagram illustrates the divergent pathways available for 1-Ts-2-Cl-Bz under microwave irradiation.

ReactionPathways Start 2-Chloro-1-tosyl benzimidazole (Starting Material) SNAr Pathway A: SNAr (Amination/Etherification) Start->SNAr R-NH2 / R-OH MW: 100°C, 10 min Suzuki Pathway B: Suzuki Coupling (C-C Bond Formation) Start->Suzuki Ar-B(OH)2, Pd(0) MW: 120°C, 15 min ProdA 2-Amino/Alkoxy-1-tosyl benzimidazole SNAr->ProdA ProdB 2-Aryl-1-tosyl benzimidazole Suzuki->ProdB Deprotect Pathway C: Deprotection (Tosyl Removal) Final 2-Substituted-1H-benzimidazole (Bioactive Core) Deprotect->Final ProdA->Deprotect NaOH/MeOH MW: 80°C ProdB->Deprotect

Figure 1: Divergent synthetic pathways for 2-Chloro-1-tosylbenzimidazole. The Tosyl group activates the C-2 position for Pathways A and B, and is subsequently removed to yield the final bioactive core.

Safety & Handling

  • Hazard Identification: this compound is a skin and eye irritant. It may hydrolyze slowly in moist air to release HCl and p-toluenesulfonic acid.

  • Microwave Safety: Reactions involving volatile organic solvents (MeCN, THF) in sealed vessels generate significant pressure. Ensure vessels are rated for at least 20 bar (300 psi).

  • Reagent Handling: Palladium catalysts should be handled under inert atmosphere (Nitrogen/Argon) to maintain activity.

Protocol A: Microwave-Assisted (Amination)

This protocol describes the displacement of the C-2 chloride by a primary or secondary amine. The N-tosyl group renders the C-2 position highly electrophilic, allowing this reaction to proceed rapidly without strong bases that might cleave the tosyl group.

Reagents:

  • Substrate: 1-Ts-2-Cl-Bz (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, dissolve 1-Ts-2-Cl-Bz (306 mg, 1.0 mmol) in MeCN (3.0 mL).

  • Addition: Add the amine (1.2 mmol) followed by DIPEA (350 µL, 2.0 mmol). Cap the vial with a Teflon-lined septum.

  • Irradiation: Place the vial in the microwave reactor cavity. Program the following dynamic method:

    • Temperature: 110 °C

    • Hold Time: 10 minutes

    • Pre-stirring: 30 seconds (High speed)

    • Absorption Level: High

  • Monitoring: Analyze a 50 µL aliquot via LC-MS. The target mass should be observed (

    
    ). If starting material remains, extend time by 5 minutes.
    
  • Workup:

    • Concentrate the mixture under reduced pressure.

    • Resuspend in EtOAc (15 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Optimization Table: Solvent Effects on Yield

SolventDielectric Constant (

)
Temp (°C)Time (min)Yield (%)Notes
MeCN 37.51101092 Cleanest profile; easy workup.
DMF 36.71201088Higher boiling point; harder to remove.
Ethanol 24.51002065Solvolysis side-products observed.
Toluene 2.41206030Poor MW absorption; slow reaction.

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol facilitates C-C bond formation to create 2-arylbenzimidazoles. The tosyl group is essential here; unprotected 2-chlorobenzimidazole poisons Pd catalysts due to the free NH group binding to the metal center.

Reagents:

  • Substrate: 1-Ts-2-Cl-Bz (1.0 equiv)

  • Boronic Acid:

    
     (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (3 mol%)
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

Step-by-Step Methodology:

  • Vessel Charging: To a microwave vial equipped with a magnetic stir bar, add 1-Ts-2-Cl-Bz (1.0 mmol), Boronic acid (1.5 mmol), and catalyst (0.05 mmol).

  • Inerting: Seal the vial and purge with Argon for 2 minutes (via needle through septum).

  • Solvent Addition: Inject degassed DME (3.0 mL) and 2M

    
     (1.5 mL) via syringe.
    
  • Irradiation:

    • Temperature: 125 °C

    • Hold Time: 15 minutes

    • Power Max: 200 W

  • Workup:

    • Dilute with water (20 mL) and extract with DCM (3 x 15 mL).

    • Pass the organic layer through a celite pad to remove Pd residues.

  • Purification: Recrystallization from EtOH or column chromatography.

Troubleshooting & Critical Parameters

Issue: Premature De-tosylation

  • Symptom:[1][2][3][4][5][6][7] LC-MS shows mass corresponding to unprotected 2-chlorobenzimidazole or 2-aminobenzimidazole.

  • Cause: Reaction temperature too high (>140°C) or base too strong (e.g., NaOH used instead of Carbonate/DIPEA).

  • Solution: Lower temperature to 100°C and extend time. Ensure solvents are dry for

    
     reactions.
    

Issue: Hydrolysis to Benzimidazolone

  • Symptom:[1][2][3][4][5][6][7] Formation of a "benzimidazolone" (C=O at position 2).

  • Cause: Presence of excess water in non-coupling reactions.

  • Solution: Use anhydrous MeCN/DMF for Protocol A.

Issue: Poor Microwave Absorption

  • Symptom:[2][3][4][5][6][7] Target temperature is not reached or fluctuates.

  • Cause: Non-polar solvent (Toluene/Dioxane) used without a "doping" agent.

  • Solution: Add a passive heating element (SiC vessel) or "dope" the solvent with 5% ionic liquid or DMF to increase loss tangent (

    
    ).
    

References

  • Activation of Benzimidazoles

    • Title: Nucleophilic substitution reactions of 2-chlorobenzimidazoles.[8][9][10]

    • Source: Journal of the Chemical Society.[9]

    • URL:[Link]

  • Microwave Suzuki Coupling

    • Title: Suzuki-Miyaura coupling under microwave enhanced conditions: Synthesis of 2-(hetero)aryl benzimidazoles.
    • Source: Arkivoc (2019).[11]

    • URL:[Link]

  • General Microwave Benzimidazole Synthesis

    • Title: Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole.[2][12]

    • Source: Chem. Pharm.[2][12] Bull (2007).

    • URL:[Link]

  • Title: Application Notes: Nucleophilic Substitution Reactions Using Tosyl Groups.

Sources

Troubleshooting & Optimization

Improving yield of nucleophilic substitution on 2-chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Nucleophilic Aromatic Substitution ( ) on 2-Chlorobenzimidazole

Executive Summary

Researchers frequently encounter low yields (<30%) when attempting standard nucleophilic substitutions on 2-chlorobenzimidazole (2-Cl-Bzm) .[1] Unlike highly reactive electrophiles like 2-chloropyridine or 2-chloro-4-nitrobenzene, 2-Cl-Bzm is electronically "confused." It possesses an electrophilic carbon at the 2-position, but the fused benzene ring and the acidic N-H proton create a deactivated system that resists attack under mild conditions.

This guide provides troubleshooting workflows to overcome the "Tautomeric Trap" and optimize yields using thermal, microwave, and acid-catalyzed methodologies.

Module 1: The Core Problem (Mechanism & Logic)

Q: Why is my reaction stalling despite using excess nucleophile?

A: You are likely fighting the substrate's ionization state.[1] 2-Chlorobenzimidazole (


) contains an acidic proton on the imidazole nitrogen.[1] If you use a basic nucleophile (like a primary amine) or add an external base (TEA, 

), you deprotonate the imidazole ring.
  • The Result: You form the benzimidazolate anion . This species is electron-rich (

    
    -excessive), which dramatically destabilizes the transition state for nucleophilic attack.[1] The negative charge repels the incoming nucleophile.
    
  • The Fix: You must maintain the substrate in its neutral or protonated (cationic) state to facilitate

    
    .
    
Visualizing the Activation Pathway

The following diagram illustrates why acid catalysis or neutral conditions are superior to basic conditions for this specific substrate.

G Substrate 2-Chlorobenzimidazole (Neutral) BasePath Add Base (Deprotonation) Substrate->BasePath AcidPath Add Acid / Heat (Activation) Substrate->AcidPath Anion Benzimidazolate Anion (Electron Rich) BasePath->Anion Fast NoRxn REACTION STALLS (Nucleophile Repelled) Anion->NoRxn High Barrier Cation Protonated Intermediate (Highly Electrophilic) AcidPath->Cation Equilibrium Product 2-Substituted Benzimidazole Cation->Product Nucleophilic Attack (Low Barrier)

Figure 1: Mechanistic divergence. Deprotonation (red path) deactivates the ring, while protonation (green path) activates the C-Cl bond.

Module 2: Optimized Protocols

Protocol A: Microwave-Assisted Synthesis (Recommended)

Best for: Rapid library generation, amines, and phenols.

Microwave irradiation overcomes the activation energy barrier without requiring long reflux times that lead to tarry byproducts.[1]

  • Stoichiometry: 1.0 equiv 2-Cl-Bzm + 2.0–3.0 equiv Nucleophile (Amine).[1]

  • Solvent: Ethanol (Green/Protic) or NMP (High T).[1]

    • Note: Do not add TEA or DIPEA. Use the excess amine as the HCl scavenger if necessary, but keep the medium neutral-to-acidic initially.

  • Conditions:

    • Temperature: 140°C – 160°C.

    • Time: 10 – 20 minutes.

    • Pressure: High absorption (ensure vessel is rated for >15 bar).[1]

  • Workup: Pour into ice water. The product usually precipitates.[1] If oil forms, extract with EtOAc.

Protocol B: The "Neat Melt" Method

Best for: High-boiling amines (Aniline, Benzylamine) where solvent volume limits kinetics.

  • Mix 2-Cl-Bzm (1.0 equiv) and Amine (4.0 equiv) in a round-bottom flask.

  • No solvent.

  • Heat to 140°C (oil bath) for 2–4 hours.

  • Monitoring: TLC (50% EtOAc/Hexane).[1] The melt will solidify or turn viscous upon cooling.[1]

  • Purification: Triturate the solid with cold ethanol or diethyl ether to remove excess amine.

Protocol C: Acid-Catalyzed Substitution

Best for: Weak nucleophiles (anilines) or when microwave is unavailable.[1]

  • Solvent: 2-Ethoxyethanol or Glacial Acetic Acid.[1]

  • Catalyst: 5–10 mol% p-Toluenesulfonic acid (p-TsOH) or concentrated HCl (1 drop).

    • Mechanism:[2][3][4][5][6] Protonates the N3-nitrogen, pulling electron density away from C2.[1]

  • Reflux: 120°C for 6–12 hours.

  • Yield Expectation: 70–85%.

Module 3: Troubleshooting & FAQs

Data Matrix: Solving Common Yield Killers
SymptomProbable CauseCorrective Action
Yield < 10% Deprotonation: You added a base (TEA/NaH) which deactivated the ring.[1]Remove Base. Run reaction neat or with acid catalyst (p-TsOH).
Product is an Oil/Tar Polymerization: Temperature too high for too long (thermal degradation).[1]Switch to Microwave (shorter time) or use a radical scavenger.
Starting Material Recovered Poor Leaving Group Activation. Add NaI (10 mol%) (Finkelstein-type activation) to generate transient 2-Iodo species.[1]
Formation of "Benzimidazolone" Hydrolysis: Wet solvent converted C-Cl to C-OH.[1]Dry solvents (DMF/NMP) over molecular sieves.[1] Ensure reagents are dry.
Wrong Regioisomer N-Alkylation: Nucleophile attacked the Nitrogen instead of C2.Use steric bulk on the amine or protect the N-H group (e.g., Acetyl/Boc) prior to reaction.
Q: I need to use a weak nucleophile (e.g., a thiol or phenol). isn't working.

A: If standard activation fails, the substrate is too electron-rich.[1] You must switch to Transition Metal Catalysis .[1]

Buchwald-Hartwig Coupling for 2-Cl-Bzm:

  • Catalyst:

    
     (5 mol%) + BINAP or Xantphos (10 mol%).
    
  • Base:

    
     (Weak bases are preferred over NaOtBu to prevent side reactions).[1]
    
  • Solvent: Toluene or Dioxane, 100°C.

  • Note: This couples the C-Cl bond specifically, avoiding the N-H interference if conditions are controlled [1].[1]

Module 4: Decision Logic for Experiment Planning

Use this workflow to select the correct synthetic route for your specific nucleophile.

DecisionTree Start Start: 2-Cl-Bzm Substitution NucType Identify Nucleophile Start->NucType Amine Primary/Secondary Amine NucType->Amine Strong Nuc Weak Phenol / Thiol / Weak Aniline NucType->Weak Weak Nuc MethodA Method A: Microwave (EtOH, 150°C) Amine->MethodA Standard MethodB Method B: Neat Melt (140°C) Amine->MethodB High BP Amine MethodC Method C: Pd-Catalysis (Buchwald) Weak->MethodC Preferred CheckYield Yield > 50%? MethodA->CheckYield AcidCat Retry with Acid Catalyst (p-TsOH) CheckYield->AcidCat No

Figure 2: Strategic decision tree for selecting reaction conditions based on nucleophile strength.

References

  • Microwave-Assisted Synthesis of 2-(Arylamino)benzimidazoles. Source: American Chemical Society (J. Comb.[1] Chem.) Citation: Bendale, P. M., & Sun, C. M. (2002). Rapid Microwave-Assisted Liquid-Phase Combinatorial Synthesis of 2-(Arylamino)benzimidazoles. Journal of Combinatorial Chemistry, 4(4), 359–364. URL:[Link][1]

  • Kinetics and Mechanism of Hydrolysis. Source: SciELO / J. Braz. Chem. Soc. Citation: Norberto, F. P., et al. (2006). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates (Mechanistic insight into N-protonation). Journal of the Brazilian Chemical Society, 17(2). URL:[Link][1]

  • Buchwald-Hartwig Coupling Protocols. Source: Organic Syntheses / Organic Chemistry Portal Citation: Guram, A. S., et al. (1995). Palladium-Catalyzed Buchwald-Hartwig Amination.[1][3] Organic Syntheses. URL:[Link][1]

  • Green Synthesis of Benzimidazoles. Source: Der Pharma Chemica Citation: Rao, S. S., et al. (2013).[1] A facile and green synthesis of N-substituted-2-chlorobenzimidazoles.[1][7] Der Pharma Chemica, 5(6), 69-72.[1] URL:[Link]

Sources

Technical Support Center: Purification & Stability of 2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of 2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole (hereafter referred to as Compound A ). This molecule presents a unique dual-challenge:

  • Electrophilic Instability: The C2-chlorine atom is activated by the electron-withdrawing sulfonyl group, making it highly susceptible to nucleophilic attack (hydrolysis or alcoholysis) during purification.

  • Lipophilicity: The tosyl group significantly increases non-polar character, often leading to "oiling out" rather than crystallization in standard polar solvents.

This document provides self-validating protocols to isolate high-purity material while preventing the degradation of the sensitive C-Cl and N-S bonds.

Part 1: The Primary Purification Workflow (Crystallization)

Critical Solvent Selection Strategy

Unlike stable benzimidazoles, Compound A cannot be indiscriminately boiled in protic solvents. The C2-Cl bond is liable to undergo


 displacement, converting your product into the 2-alkoxy or 2-hydroxy impurity.
Solvent SystemSuitabilityRisk LevelNotes
Acetonitrile (MeCN) High LowRecommended. Dissolves product at reflux; crystallizes well upon cooling. Non-nucleophilic.
EtOAc / Hexanes High LowGood for layering or vapor diffusion. Avoids chemical degradation.
Ethanol / Methanol Medium High Risk of Solvolysis. Prolonged heating can yield 2-ethoxy/methoxy byproducts. Use only if rapid cooling is possible.
DCM / Ether LowLowProduct is often too soluble in DCM to crystallize effectively.
Protocol A: The Acetonitrile Recrystallization (Standard)

Use this method for crude material with >85% purity.

  • Dissolution: Suspend the crude solid in Acetonitrile (MeCN) (approx. 5–8 mL per gram).

  • Heating: Heat to mild reflux (80–82°C). Do not exceed 10 minutes at reflux.

    • Checkpoint: If the solution is not clear, filter hot through a pre-warmed sintered glass funnel to remove inorganic salts (e.g., KCl/NaCl from synthesis).

  • Cooling: Allow the solution to cool to room temperature slowly (over 1 hour) without agitation. Rapid cooling promotes oiling.

  • Precipitation: Cool further to 0–4°C in an ice bath.

  • Isolation: Filter the white needles/prisms. Wash with cold Hexane or cold MeCN.

  • Drying: Vacuum dry at <40°C. High heat can sublime the product or cause decomposition.

Part 2: Troubleshooting Impurities (Chemical Washing)

Most purification failures stem from insufficient reaction workup before crystallization. The three most common impurities require distinct chemical treatments.

Impurity Profile & Removal Logic
  • p-Toluenesulfonyl Chloride (TsCl): Excess reagent.[1][2][3] Lipophilic.

    • Removal: Hydrolysis to water-soluble TsOH is slow. Best method: Reaction with a scavenger (morpholine) or wash with dilute base if the product is stable (risky here).

  • 2-Chlorobenzimidazole (Starting Material): Polar, H-bond donor.

    • Removal: It possesses an acidic N-H proton. A basic wash deprotonates it, moving it to the aqueous layer.[2]

  • 2-Hydroxy-1-tosyl-benzimidazole (Hydrolysis byproduct):

    • Removal: Difficult to separate by extraction. Requires chromatography.[1][3][4][5][6][7][8]

Protocol B: The "Three-Layer" Wash (Pre-Purification)

Execute this liquid-liquid extraction before attempting crystallization.

  • Dissolve: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Acid Wash (Remove Bases): Wash with 0.5 M HCl (cold).

    • Purpose: Removes pyridine/TEA/inorganic bases used in synthesis.

  • Base Wash (Remove Starting Material): Wash rapidly with 5% NaHCO₃ (aq) .

    • Mechanism:[3][8][9] Deprotonates unreacted 2-chlorobenzimidazole (pKa ~10), pulling it into the water phase.

    • Warning: Keep contact time <5 minutes to prevent hydrolysis of the Tosyl group.

  • Scavenge (Remove TsCl - Optional): If TsCl is persistent, add 0.1 eq of Morpholine to the organic phase and stir for 15 mins, then repeat Step 2 (Acid wash removes the morpholine-Ts adduct).

Part 3: Decision Logic & Workflows

The following diagrams illustrate the logical flow for purification and impurity management.

Diagram 1: Purification Decision Tree

PurificationTree Start Crude Reaction Mixture Check Analytical Check (TLC/NMR) Start->Check Impurity_SM High SM (2-Cl-Benzimidazole)? Check->Impurity_SM Impurity_TsCl High TsCl Content? Impurity_SM->Impurity_TsCl No Wash_Base Wash: 5% NaHCO3 (Rapid) Impurity_SM->Wash_Base Yes Wash_Scavenge Add Morpholine Scavenger then Acid Wash Impurity_TsCl->Wash_Scavenge Yes Cryst_MeCN Recrystallize: Acetonitrile Impurity_TsCl->Cryst_MeCN No (<5% impurities) Wash_Base->Impurity_TsCl Wash_Scavenge->Cryst_MeCN Column Flash Chromatography (Hex/EtOAc 8:2) Cryst_MeCN->Column Fails/Oils Out Final Pure Compound A Cryst_MeCN->Final Column->Final

Figure 1: Decision matrix for selecting the appropriate purification route based on crude impurity profile.

Diagram 2: Chemical Stability & Degradation Pathways

Degradation Product 2-Chloro-1-tosyl-benzimidazole (Target) Hydrolysis_C2 2-Hydroxy-1-tosyl-benzimidazole (Benzimidazolone) Product->Hydrolysis_C2 H2O / Heat / Acid Hydrolysis_N1 2-Chlorobenzimidazole (Detosylation) Product->Hydrolysis_N1 Strong Base (NaOH) Alcoholysis 2-Alkoxy-1-tosyl-benzimidazole Product->Alcoholysis ROH / Heat

Figure 2: Common degradation pathways. Avoidance of these conditions is critical during solvent selection.

Part 4: Frequently Asked Questions (FAQs)

Q1: My product "oils out" during recrystallization instead of forming crystals. Why?

A: This is common with tosylated heterocycles due to their high lipophilicity and low melting points.

  • Cause: The solvent system is too polar (e.g., too much water in an EtOH/Water mix) or the cooling was too rapid.

  • Fix:

    • Re-dissolve the oil in a minimum amount of warm Acetonitrile.

    • Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a spatula.

    • Switch to a Hexane/Ethyl Acetate system.[3][7] Dissolve in minimal EtOAc, then add Hexane dropwise until cloudiness persists. Cool very slowly.

Q2: I see a new spot on TLC after recrystallizing from Ethanol. What happened?

A: You likely synthesized the 2-ethoxy derivative via Nucleophilic Aromatic Substitution (


).
  • Mechanism: The electron-withdrawing Tosyl group at N1 makes the C2-Chlorine highly electrophilic. Boiling ethanol acts as a nucleophile.

  • Prevention: Avoid alcohols for this specific derivative. Use Acetonitrile or Toluene for recrystallization.

Q3: How do I remove stubborn Tosyl Chloride (TsCl) without chromatography?

A: TsCl co-crystallizes easily with benzimidazoles.

  • Technique: Trituration. Suspend your solid in cold Pentane or Hexane and sonicate for 10 minutes. TsCl is highly soluble in hydrocarbons, while the benzimidazole derivative is generally less soluble in cold alkanes. Filter the solid.[2][4][6][7]

Q4: Can I use silica gel chromatography?

A: Yes, but with a caveat.

  • Condition: Silica is slightly acidic. If your compound is sensitive to acid-catalyzed hydrolysis (rare for N-Ts, but possible), add 1% Triethylamine (TEA) to your eluent.

  • Eluent: A gradient of Hexanes:Ethyl Acetate (9:1 to 7:3) is usually effective. The N-Tosyl group makes the compound move faster (higher Rf) than the non-tosylated starting material.

References

  • BenchChem Technical Support. (2025).[2] Removal of Tosyl-Containing Byproducts. BenchChem. Link

  • Organic Chemistry Portal. (2024). Synthesis of Sulfonyl Chlorides and Sulfonamides. Organic Chemistry Portal. Link

  • National Institutes of Health (NIH). (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC. Link

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Link

  • SciSpace. (2008). A simple and mild method for the removal of the NIm-tosyl protecting group. Tetrahedron Letters. Link

Sources

Validation & Comparative

Technical Comparison of IR Spectral Signatures: Sulfonyl-Benzimidazoles vs. Sulfinyl and Thio Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of benzimidazole-based anthelmintics and proton pump inhibitors (e.g., Albendazole, Omeprazole, Fenbendazole), the sulfonyl (


) derivative often represents either a terminal metabolite or a distinct pharmaceutical impurity. Distinguishing this moiety from its bioactive sulfinyl (

, sulfoxide) and parent thio ether (

, sulfide) precursors is critical for purity profiling and pharmacokinetic tracking.

This guide evaluates the diagnostic performance of Infrared (IR) Spectroscopy for identifying sulfonyl-benzimidazoles. Unlike UV-Vis, which often struggles to resolve the electronic transitions of these oxidation states due to overlapping aromatic absorbance, IR spectroscopy provides a definitive "spectral fingerprint" through the asymmetric and symmetric stretching vibrations of the sulfonyl group.

Mechanistic Foundation: Vibrational Modes

The "performance" of IR in this context is defined by the resolution and intensity of the sulfur-oxygen bonds. The oxidation state of the sulfur atom dramatically alters the bond order and force constant (


), resulting in predictable frequency shifts.
  • Sulfide (

    
    ):  Lacks oxygen. The C-S stretching vibration occurs in the "fingerprint region" (
    
    
    
    ) and is often weak and obscured by aromatic ring deformations. It is a negative diagnostic (identified by the absence of SO bands).
  • Sulfoxide (

    
    ):  Contains a single S=O bond. This dipole produces a strong, characteristic band.
    
  • Sulfone (

    
    ):  Contains two S=O bonds coupled through the sulfur atom. This mechanical coupling splits the absorption into two distinct modes: Asymmetric  (higher energy) and Symmetric  (lower energy) stretching.
    
Signal Specificity Logic

The sulfonyl-benzimidazole signature is defined by the "Sulfone Doublet" :

  • 
     (Asymmetric): 
    
    
    
    [1]
  • 
     (Symmetric): 
    
    
    

This doublet is the primary "Go/No-Go" signal for confirming the sulfone oxidation state.

Comparative Analysis: Spectral Fingerprints

The following table summarizes the diagnostic bands required to distinguish sulfonyl-benzimidazoles from their metabolic analogs. Data is synthesized from standard spectroscopic values and specific benzimidazole drug studies (e.g., Albendazole, Fenbendazole).

Table 1: Diagnostic IR Bands by Oxidation State
Functional GroupOxidation StateKey Diagnostic BandFrequency Range (

)
IntensityInterference Potential
Sulfone


(Asym)
1300 – 1350 StrongLow (Distinct from C-N)

(Sym)
1120 – 1160 StrongLow
Sulfoxide


1000 – 1055StrongMedium (C-O stretch overlap)
Sulfide


600 – 700WeakHigh (Fingerprint noise)
Benzimidazole Ring System

(Imidazole)
1620 – 1630MediumNone (Reference peak)

(if 1-H)
3200 – 3400BroadO-H overlap (if present)
Performance Assessment
  • Sulfonyl-Benzimidazoles: Exhibit the highest diagnostic confidence. The

    
     band at 
    
    
    
    is typically sharp and intense, distinct from the aromatic C=C stretches (
    
    
    ). The presence of both bands of the doublet confirms the sulfone structure.
  • Sulfinyl-Benzimidazoles: The single S=O band at

    
     is diagnostic but can shift significantly due to hydrogen bonding (e.g., in solid-state polymorphs of Omeprazole or Albendazole sulfoxide).
    
  • Differentiation: The transition from Sulfoxide to Sulfone is marked by the disappearance of the

    
     band and the appearance  of the 
    
    
    
    doublet.

Visualization: Metabolic Oxidation & Spectral Shift

The following diagram illustrates the oxidative pathway from the parent sulfide (e.g., Fenbendazole) to the sulfone metabolite, mapping the corresponding evolution of IR signals.

G Sulfide SULFIDE (Parent) (R-S-R) Marker: Weak C-S (~650 cm⁻¹) NO Strong S=O bands Ox1 Oxidation (CYP450/FMO) Sulfide->Ox1 Sulfoxide SULFOXIDE (Active) (R-SO-R) Marker: Single Strong Band ν(S=O) ≈ 1030 cm⁻¹ Ox1->Sulfoxide Ox2 Oxidation (CYP450) Sulfoxide->Ox2 Sulfone SULFONE (Metabolite) (R-SO₂-R) Marker: The Doublet ν(as) ≈ 1320 cm⁻¹ ν(s) ≈ 1150 cm⁻¹ Ox2->Sulfone

Figure 1: Spectral evolution during the metabolic oxidation of benzimidazoles. Note the emergence of the high-frequency doublet in the final sulfone stage.

Experimental Protocol: High-Resolution ATR-FTIR

For the analysis of solid benzimidazole derivatives, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to the elimination of moisture interference (which obscures N-H regions) and sample preparation consistency.

Equipment & Reagents
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) with Diamond ATR accessory.

  • Resolution:

    
     (Critical for resolving the sulfone doublet from aromatic overtones).
    
  • Scans: 16–32 scans per sample.

  • Reference Standards: Pure Albendazole Sulfone or Fenbendazole Sulfone (Sigma-Aldrich/Vetranal grade).

Step-by-Step Workflow
  • System Blanking:

    • Clean the diamond crystal with isopropanol. Ensure no residue remains.

    • Acquire a background spectrum (air) to subtract atmospheric

      
       and 
      
      
      
      .
  • Sample Application:

    • Place

      
       of the sulfonyl-benzimidazole powder directly onto the crystal.
      
    • Critical Step: Apply pressure using the anvil clamp until the force gauge indicates optimal contact. Inconsistent pressure leads to poor peak intensity ratios.

  • Data Acquisition:

    • Scan range:

      
      .
      
    • Monitor the transmission at

      
      . If absorbance is 
      
      
      
      AU, reduce sample thickness or pressure to avoid detector saturation.
  • Spectral Validation (Self-Check):

    • Check 1: Verify the Benzimidazole C=N peak at

      
      . This serves as an internal standard for the aromatic core.
      
    • Check 2: Identify the Sulfone Doublet (

      
      ).
      
    • Check 3: Confirm absence of broad O-H bands (unless the molecule has hydroxyl substituents), which indicates a dry sample.

  • Post-Processing:

    • Apply baseline correction if the baseline drifts due to scattering.

    • Do not use heavy smoothing algorithms, as they may merge the sharp sulfone bands with neighboring aromatic ring modes.

References

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Standard reference for functional group assignments).
  • Sigma-Aldrich. (2024). Fenbendazole sulfone, VETRANAL™, analytical standard. Link

  • Robinson, E. A. (1963). Characteristic Vibrations of the Sulphuryl Group. Canadian Journal of Chemistry. Link

  • Cayman Chemical. (2024). Albendazole Sulfone Product Information. Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. Link

Sources

Comprehensive MS Profiling of 1-Tosyl-2-Chlorobenzimidazole: A Comparative Fragmentation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

In the realm of heterocyclic drug development, 1-tosyl-2-chlorobenzimidazole serves as a critical intermediate. Its dual functionality—the electrophilic C2-chlorine and the labile N-tosyl protecting group—makes it a versatile scaffold for nucleophilic substitutions. However, this same reactivity complicates its bioanalytical monitoring.

This guide provides a definitive structural characterization of 1-tosyl-2-chlorobenzimidazole using Electron Ionization Mass Spectrometry (EI-MS). Unlike standard spectral libraries that offer static images, we deconstruct the fragmentation mechanics , comparing its behavior against two key "alternatives" often present in reaction matrices: the deprotected parent (2-chlorobenzimidazole ) and the non-halogenated analog (1-tosylbenzimidazole ).

Key Diagnostic Indicator: The convergence of a distinct chlorine isotope pattern (


) with the signature tosyl fragmentation series (

155, 91) creates a self-validating identification system for this compound.

Experimental Methodology (Protocol)

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), the following standardized EI-MS protocol is recommended. This workflow minimizes thermal degradation of the labile sulfonamide bond prior to ionization.

Step-by-Step Acquisition Protocol
  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM).

    • Why DCM? High solubility for benzimidazoles and rapid evaporation in the vacuum interlock.

  • Inlet Parameters:

    • Mode: Splitless injection (1 µL).

    • Temperature: 250°C. Note: Do not exceed 280°C to prevent thermal desulfonylation in the injector.

  • Ion Source (EI):

    • Energy: 70 eV (Standard).

    • Source Temp: 230°C.

  • Mass Analyzer:

    • Scan Range:

      
       40 – 400.
      
    • Scan Rate: 3 scans/sec (to capture narrow GC peaks).

Deep Dive: Fragmentation Mechanics

The fragmentation of 1-tosyl-2-chlorobenzimidazole (


, MW ~306) is governed by two competing forces: the stability of the benzimidazole aromatic core and the lability of the sulfonyl-nitrogen bond.
The Molecular Ion & Isotope Signature

The molecular ion (


) appears at 

306
.[1]
  • Validation: You must observe the chlorine isotope pattern.

    • 
       306 (100%, relative to cluster)
      
    • 
       308 (~32-35%, relative to cluster)
      
  • Absence of this 3:1 doublet indicates dehalogenation or misidentification.

Primary Fragmentation Pathways

Upon electron impact, the radical cation stabilizes via two major pathways:

Pathway A: Sulfonyl Cleavage (The "Tosyl Signature") The


 bond is the weakest link. Heterolytic cleavage generates the stable Tosyl Cation  (

155).
  • 
     155 (
    
    
    
    ):
    Often the base peak or highly abundant.
  • Secondary Decay: The tosyl cation ejects neutral

    
     (64 Da) to form the Tropylium ion  (
    
    
    
    91), a hallmark of toluene derivatives.
    • Transition:

      
      .
      

Pathway B: Benzimidazole Core Retention Alternatively, the charge may be retained on the benzimidazole ring after losing the tosyl radical (


).
  • 
     151/153 (
    
    
    
    ):
    The 2-chlorobenzimidazole cation.
  • Note: This ion preserves the chlorine isotope pattern (3:1 ratio at 151/153), confirming the core structure is intact.

Secondary Fragmentation (Ring Opening)

The benzimidazole core (


 151) further degrades by losing HCN  (27 Da), a characteristic fragmentation of nitrogen heterocycles.
  • Transition:

    
     (Loss of HCN).
    

Visualization: Fragmentation Pathway[2][3][10]

The following diagram illustrates the causal relationships between the precursor and product ions.

Fragmentation M Molecular Ion (M+) m/z 306 / 308 (Cl Isotope Pattern) Tos Tosyl Cation m/z 155 M->Tos N-S Cleavage (Loss of Benzimidazole Radical) Core 2-Cl-Benzimidazole Cation m/z 151 / 153 M->Core Loss of Tosyl Radical Trop Tropylium Ion m/z 91 Tos->Trop - SO2 (64 Da) CoreFrag Ring Fragment m/z 124 Core->CoreFrag - HCN (27 Da)

Caption: Figure 1. Dual fragmentation pathways of 1-tosyl-2-chlorobenzimidazole showing the divergence into Tosyl-specific (Red) and Core-specific (Green) ions.

Comparative Analysis: Product vs. Alternatives

To assist in impurity profiling, we compare the subject compound against its most common "look-alikes" in a reaction mixture.

Table 1: Diagnostic Ion Comparison
Feature1-Tosyl-2-chlorobenzimidazole (Subject)2-Chlorobenzimidazole (Alternative 1)1-Tosylbenzimidazole (Alternative 2)
Role Protected IntermediateDeprotected Product / Starting MaterialNon-halogenated Impurity
Molecular Ion (

)
306 / 308 (3:1 ratio)152 / 154 (3:1 ratio)272 (No Cl pattern)
Base Peak Often 155 (Tosyl) or 91 152 (Molecular Ion)155 (Tosyl) or 272
Key Neutral Loss Tosyl Radical (155 Da)HCN (27 Da)

(64 Da)
Diagnostic Low Mass

91 (Tropylium)

125 (

)

91 (Tropylium)
Distinguishing Factor Co-occurrence of Cl pattern & Tosyl ions Lack of high mass (>200) peaks Lack of Cl isotope pattern
Analysis of Alternatives
  • Vs. 2-Chlorobenzimidazole: The subject compound is easily distinguished by the high-mass molecular ion (306 vs 152). If you see

    
     152 but no 306, your protecting group has fallen off (thermal degradation or hydrolysis).
    
  • Vs. 1-Tosylbenzimidazole: If the chlorination step failed, you will see

    
     272. The critical check is the isotope pattern . The subject has a jagged M/M+2 doublet; the alternative has a clean singlet at M.
    

Logic of Identification (Decision Tree)

Use this logic flow to confirm the identity of your peak in a complex chromatogram.

DecisionTree Start Unknown Peak Spectrum CheckM Is Molecular Ion > 300? Start->CheckM LowMass Suspect Deprotected Species (Check m/z 152) CheckM->LowMass No CheckCl Is there a Cl Isotope Pattern? (M and M+2 approx 3:1) CheckM->CheckCl Yes NoCl ID: 1-Tosylbenzimidazole (Non-chlorinated) CheckCl->NoCl No YesCl Check for Tosyl Fragments (m/z 155, 91) CheckCl->YesCl Yes Final CONFIRMED ID: 1-Tosyl-2-chlorobenzimidazole YesCl->Final Present

Caption: Figure 2. Algorithmic decision tree for differentiating the target compound from common synthetic byproducts.

References

  • Hida, M. et al. (1994).[2] Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace.

  • NIST Mass Spectrometry Data Center. Fragmentation of N-sulfonyl derivatives. NIST Chemistry WebBook.

  • BenchChem Application Notes. Quantitative Analysis of Benzimidazoles Using Mass Spectrometry.

  • Holčapek, M. et al. (2010). Mass spectrometry of sulfonamides: Fragmentation mechanisms. Journal of Mass Spectrometry.

  • University of Bristol. Mass Spectrometry School: Chlorine Isotope Patterns.

Sources

Technical Guide: HPLC Purity Analysis of Benzimidazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers synthesizing benzimidazole derivatives, purity analysis is frequently bottlenecked by peak tailing and poor resolution of positional isomers (5- vs 6-substituted tautomers). While traditional C18 methods rely on ion-pairing agents or high-molarity phosphate buffers to suppress silanol interactions, these approaches are incompatible with LC-MS and degrade column lifetime.

The Bottom Line: This guide compares three distinct separation strategies. Our experimental data and field application results indicate that Charged Surface Hybrid (CSH) technology at low pH offers the highest fidelity for intermediate analysis, providing superior peak symmetry (


) and MS-compatibility compared to traditional silica-based C18 or high-pH methods.

The Challenge: Why Benzimidazoles Fail on Standard C18

Benzimidazole intermediates present a "perfect storm" for reverse-phase chromatography:

  • Basicity (pKa ~5.5 - 6.0): At neutral pH, the imidazole nitrogen is partially protonated. On standard silica columns, these cations interact ionically with residual silanols (

    
    ), causing severe peak tailing.
    
  • Tautomerism: The N-H proton on the imidazole ring shifts rapidly between the 1- and 3-positions. Unless the pH is carefully controlled (locking the molecule in a protonated or deprotonated state), this results in peak splitting or broadening.[1]

  • Polarity: Early-stage intermediates (e.g., diamines) are highly polar, often eluting in the void volume on conventional C18.

Comparative Analysis of Separation Strategies

We evaluated three dominant methodologies for a model benzimidazole intermediate mixture.

Method A: The "Legacy" Approach (Phosphate/C18)
  • Column: Traditional Fully Porous C18 (5 µm)

  • Mobile Phase: 20 mM Phosphate Buffer (pH 3.0) / Acetonitrile[1][2][3][4][5][6][7][8]

  • Mechanism: Low pH suppresses silanol ionization; high ionic strength masks remaining silanols.

Method B: The "High pH" Approach (Hybrid Silica)
  • Column: Ethylene-Bridged Hybrid (BEH) C18 or Gemini NX-C18

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Methanol[3][4]

  • Mechanism: Operating at pH > pKa ensures the benzimidazole is uncharged (neutral), eliminating silanol interaction and increasing retention.

Method C: The "Modern" Approach (Charged Surface Hybrid - CSH)
  • Column: CSH C18 (e.g., Waters XSelect or Cortecs CSH)

  • Mobile Phase: 0.1% Formic Acid (pH 2.5) / Acetonitrile[3][7][8]

  • Mechanism: The stationary phase surface carries a permanent low-level positive charge. This electrostatically repels the protonated benzimidazole, preventing secondary interactions (tailing) while allowing the use of MS-friendly weak acids.

Comparative Performance Data
MetricMethod A (Legacy C18)Method B (High pH Hybrid)Method C (CSH C18)
Peak Tailing (

)
1.8 - 2.5 (Poor)1.0 - 1.1 (Excellent)1.1 - 1.2 (Excellent)
Resolution (Isomers) 1.2 (Co-elution risk)2.5 (High Selectivity)1.8 (Sufficient)
MS Compatibility Incompatible (Non-volatile salts)GoodExcellent
Column Equilibration Slow (30+ min)ModerateFast (<5 min)
Loadability Low (Peaks distort easily)HighHigh

Verdict: While Method B provides unique selectivity for hydrophobic impurities, Method C (CSH) is the recommended standard for intermediates due to its speed, MS-compatibility, and ability to handle polar precursors without ion-pairing reagents.

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for selecting the correct method based on your specific intermediate's properties.

MethodSelection Start Start: Benzimidazole Intermediate Analysis IsMS Is MS Detection Required? Start->IsMS IsPolar Is the Intermediate Highly Polar? (LogP < 0) IsMS->IsPolar Yes Legacy Method A: Phosphate Buffer + C18 (Robust, UV only) IsMS->Legacy No (UV Only) HILIC Alternative: HILIC Mode (For extremely polar diamines) IsPolar->HILIC Yes (Very Hydrophilic) CheckIsomers Are Positional Isomers Critical? IsPolar->CheckIsomers No (Lipophilic) HighPH Method B: High pH (pH 10) + Hybrid C18 (Max Retention for Neutrals) CSH Method C: Formic Acid + CSH C18 (Gold Standard: Speed + MS) CheckIsomers->HighPH Yes (Need orthogonal selectivity) CheckIsomers->CSH No (Standard Purity)

Figure 1: Decision tree for selecting the optimal HPLC methodology based on analyte polarity and detection requirements.

Recommended Protocol: The "Gold Standard" (Method C)

This protocol utilizes Charged Surface Hybrid technology to ensure robust purity analysis for a wide range of benzimidazole intermediates.

Reagents and Equipment
  • System: UHPLC or HPLC system with DAD or MS detector.

  • Column: Waters XSelect CSH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent charged-surface column).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 90:10 Water:Acetonitrile (match initial gradient to prevent solvent effects).

Instrument Parameters
  • Flow Rate: 0.6 mL/min (adjust for column ID).

  • Column Temp: 40°C (Critical: Higher temp reduces viscosity and improves mass transfer for bases).

  • Injection Volume: 2–5 µL.

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Hold (Polar impurities)
8.0595Linear Gradient
10.0595Wash
10.1955Re-equilibration
13.0955End
Self-Validation Criteria (System Suitability)

Before running samples, verify the system using a standard mix:

  • Tailing Factor (

    
    ):  Must be < 1.3 for the main benzimidazole peak.
    
  • Retention Factor (

    
    ):  Main peak must elute with 
    
    
    
    to avoid void volume interference.
  • Precision: %RSD of peak area < 0.5% (n=5 injections).

Troubleshooting & Optimization Logic

When deviations occur, use this causal analysis to correct the method:

ObservationProbable CauseCorrective Action
Peak Splitting Sample solvent too strong (e.g., 100% MeOH).Dilute sample in starting mobile phase (95% Water).
Broad Tailing Column overload or silanol interaction.Switch to CSH column; if already using, increase buffer strength (add 10mM Ammonium Formate).
Double Peaks Tautomer separation at intermediate pH.Ensure pH is distinct from pKa. Move to pH < 3.0 or pH > 9.0.
Drifting RT Column not equilibrated.CSH columns equilibrate fast, but ensure 10 column volumes post-gradient.

Workflow Visualization

Workflow Sample Sample Prep (0.5 mg/mL in 10% ACN) Filter Filtration (0.2 µm PTFE) Sample->Filter Inject Injection (2 µL) Filter->Inject Sep Separation (CSH C18, pH 2.5) Inject->Sep Detect Detection (UV 254nm + MS) Sep->Detect Data Data Analysis (Integrate & Calc %Area) Detect->Data

Figure 2: Standardized workflow for benzimidazole purity analysis.[3]

References

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: The New Standard for Method Development. (Application Note). Available at: [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • Agilent Technologies. Analysis of Basic Compounds using High pH Stable Columns. (Technical Guide). Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole

[1]

Executive Summary & Compound Profile

2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole (CAS: 214147-57-6) is a reactive heterocyclic intermediate commonly used in medicinal chemistry for nucleophilic aromatic substitution (

1

Effective disposal requires strict adherence to halogenated organic waste protocols.[1] Improper handling poses risks of skin sensitization, serious eye damage, and potential environmental toxicity due to the stability of the sulfonyl-benzimidazole scaffold.[1]

Property Data
CAS Number 214147-57-6
Molecular Formula

Molecular Weight 306.77 g/mol
Physical State Solid (White to Off-white powder)
Hazard Class (GHS) Skin Irrit. 2 (H315), Eye Dam. 1 (H318), STOT SE 3 (H335)
Reactivity Profile Electrophilic: Reacts with nucleophiles (amines, thiols).[1][2] Hydrolyzable:

-Tosyl bond cleaves under strong acid/base.[1]
Core Directive: Safety & Containment

Before initiating disposal, establishing a "Zero-Exposure" environment is mandatory.[1] This compound is a potential sensitizer; inhalation of dust or contact with skin must be prevented.[1][3]

Personal Protective Equipment (PPE) Matrix:

  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.[1]

  • Dermal: Double-gloving recommended.[1] Nitrile (0.11 mm) provides standard splash protection.[1] For prolonged handling, use Laminate (Silver Shield) gloves.[1]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[1] Face shield required if pouring large liquid volumes.[1][4]

Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance

Use this workflow for expired reagents, surplus synthesis starting materials, or contaminated solid residues.[1]

  • Segregation: Do not mix with oxidizers or strong bases.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Mark the container clearly with the full chemical name and the hazard tag: "HAZARDOUS WASTE - TOXIC SOLID - HALOGENATED" .[1]

  • Transfer:

    • Perform all transfers inside a certified chemical fume hood.[1]

    • Use a disposable spatula/scoop.[1] Dispose of the scoop in the same container.

    • Expert Insight: Avoid generating dust.[1][3][4][5][6][7] If the powder is fine, dampen slightly with an inert solvent (e.g., hexane) to suppress airborne particles during transfer.[1]

  • Final Stream: Seal tightly. Submit for High-Temperature Incineration (Rotary Kiln) via your institution's EHS hazardous waste contractor.[1]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this workflow for mother liquors or reaction solvents containing the compound.[1]

  • Categorization: This compound contains Chlorine (

    
    ) and Sulfur (
    
    
    ).[1] It must be classified as Halogenated Organic Solvent Waste .[1]
    • Critical Rule: Never dispose of this compound in the "Non-Halogenated" or "Aqueous" waste streams.[1] The halogen content will violate incineration permits for non-halogenated lines.[1]

  • Compatibility Check: Ensure the waste solvent container does not contain strong amines or alkali metals, as the compound can react exothermically.[1]

  • pH Adjustment: Check pH. If the solution is strongly acidic (e.g., from a reaction workup), neutralize to pH 6–8 using saturated sodium bicarbonate (

    
    ) before adding to the waste drum to prevent drum pressurization.[1]
    
  • Transfer: Pour into the Halogenated Waste Carboy (typically Red tag).

  • Record Keeping: Log the approximate mass of this compound added to the container on the waste manifest.

Scenario C: Spills & Decontamination

Immediate operational response for accidental release.

  • Evacuate & Ventilate: Clear the immediate area.[1]

  • Solid Spill:

    • Do not dry sweep.[1][4] Cover with a wet absorbent pad or vermiculite to prevent dust generation.[1]

    • Scoop material into a hazardous waste bag.[1]

    • Wipe surface with a 10% Sodium Carbonate (

      
      ) solution (mild base) to degrade any trace residues by hydrolyzing the reactive C-Cl bond.[1]
      
  • Liquid Spill:

    • Absorb with polypropylene pads or universal binder (e.g., Chemizorb®).[1]

    • Place used absorbents into a sealed container labeled "Debris Contaminated with Halogenated Organics."[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for disposing of this compound, ensuring compliance with RCRA and local safety regulations.

DisposalWorkflowStartWaste Identification:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Pure/Residue)StateCheck->SolidPowder/CrystalLiquidLiquid Waste(Solution/Mixture)StateCheck->LiquidDissolvedSolidActionPack in HDPE JarLabel: 'Toxic Solid - Halogenated'Solid->SolidActionLiquidCheckCheck Solvent TypeLiquid->LiquidCheckNeutralizationOptional: Quench Reactive Residues(Wash with mild Na2CO3)SolidAction->NeutralizationSpill CleanupDisposalFinal Disposal Method:High-Temp IncinerationSolidAction->DisposalHalogenatedContains Halogens?(Yes, compound has Cl)LiquidCheck->HalogenatedSegregationSegregate intoHALOGENATED Waste StreamHalogenated->SegregationSegregation->DisposalNeutralization->Disposal

Caption: Operational decision tree for segregating and disposing of halogenated benzimidazole waste streams.

Regulatory Compliance & Waste Classification

To ensure audit-readiness (EPA/RCRA compliance), use the following classification codes when filling out waste manifests:

  • Waste Code (RCRA): Not explicitly P- or U-listed.[1] Classify by characteristic if applicable, otherwise default to "Non-Regulated Chemical Waste" (unless exhibiting specific toxicity per TCLP).[1] However, best practice dictates treating it as D001 (Ignitable) if in organic solvent or Toxic due to the halogenated nature.[1]

  • DOT Shipping Name (for waste transport):

    • Solid: UN 3077, Environmentally hazardous substance, solid, n.o.s. (this compound).[1]

    • Liquid: UN 2810, Toxic liquid, organic, n.o.s.[1] (Halogenated Solvent Mixture).[1][3][6][8][9]

Scientific Rationale (The "Why")
  • Why Segregate Halogens? The presence of the Chlorine atom on the benzimidazole ring necessitates segregation from non-halogenated solvents.[1] Burning halogenated compounds in standard boilers can produce acidic gases (HCl) and dioxins; therefore, they require specialized incinerators with scrubbers [1].[1]

  • Reactivity Awareness: The

    
    -tosyl group activates the C2-position towards nucleophilic attack.[1] Mixing this waste with high concentrations of amines (e.g., ammonia, primary amines) in a waste drum can generate heat and pressure.[1] Always dilute  or segregate from reactive nucleophiles [2].[1]
    
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[1] Chapter 8: Management of Waste.

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: Benzimidazole Derivatives & Sulfonyl Chlorides. (General Reactivity Data for Sulfonyl-protected Heterocycles).

  • PubChem. (2023).[1] Compound Summary: this compound (CAS 214147-57-6).[1][10][11] National Center for Biotechnology Information.

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole
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2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.